![molecular formula C11H14ClFN2O B1525000 1-(3-Fluorobenzoyl)piperazine hydrochloride CAS No. 1187890-39-6](/img/structure/B1525000.png)
1-(3-Fluorobenzoyl)piperazine hydrochloride
Overview
Description
1-(3-Fluorobenzoyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H14ClFN2O and its molecular weight is 244.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(3-Fluorobenzoyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm, indicating its potential use as an anthelmintic agent .
Pharmacokinetics
It’s known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of flaccid paralysis in worms due to its interaction with GABA receptors . This suggests a potential application of this compound in the treatment of helminthic infections.
Biological Activity
1-(3-Fluorobenzoyl)piperazine hydrochloride is a piperazine derivative notable for its potential biological activities, particularly in the realms of psychiatry and oncology. This compound features a piperazine core with a 3-fluorobenzoyl group, which enhances its lipophilicity and receptor binding affinity, making it a subject of interest in drug design and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique fluorine substitution is critical in modulating its pharmacological properties, influencing its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.
Antipsychotic and Antidepressant Effects
This compound has been studied for its antipsychotic and antidepressant properties. Its structural similarity to other piperazine derivatives allows it to interact effectively with neurotransmitter systems. Research indicates that modifications in the piperazine structure can significantly influence binding affinity for serotonin and dopamine receptors, which are crucial targets in the treatment of mood disorders and schizophrenia.
The mechanism of action involves the compound's ability to bind to specific receptor sites, thereby modulating neurotransmitter activity. For instance, studies have shown that compounds with similar structures can inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial for mood regulation .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Fluorobenzoyl)piperazine hydrochloride | Para-fluoro substitution on benzoyl group | Antipsychotic effects |
1-(3-Chlorobenzoyl)piperazine hydrochloride | Chlorine substitution instead of fluorine | Antidepressant properties |
1-(4-Methoxybenzoyl)piperazine hydrochloride | Methoxy group on para position | Potential anti-inflammatory effects |
The presence of fluorine enhances lipophilicity compared to chlorine or methoxy substitutions, potentially leading to improved receptor binding and therapeutic efficacy .
Study on Binding Affinities
A study conducted by researchers focused on the binding affinities of various piperazine derivatives to serotonin receptors. The findings indicated that this compound exhibited a higher affinity for the 5-HT2A receptor compared to its chloro or methoxy counterparts. This suggests a promising profile for developing antipsychotic medications based on this scaffold .
Anticancer Potential
Emerging research has also explored the anticancer properties of this compound. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, similar to established chemotherapeutic agents like doxorubicin .
Scientific Research Applications
Antipsychotic and Antidepressant Activities
Research indicates that 1-(3-Fluorobenzoyl)piperazine hydrochloride exhibits notable antipsychotic and antidepressant properties. Its structural similarity to other piperazine derivatives allows it to interact effectively with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors. Studies have shown that modifications in the piperazine structure can significantly influence binding affinity, impacting therapeutic efficacy.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against other similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Fluorobenzoyl)piperazine hydrochloride | Para-fluoro substitution on benzoyl group | Antipsychotic effects |
1-(3-Chlorobenzoyl)piperazine hydrochloride | Chlorine substitution instead of fluorine | Antidepressant properties |
1-(4-Methoxybenzoyl)piperazine hydrochloride | Methoxy group on para position | Potential anti-inflammatory effects |
The presence of fluorine in this compound enhances its pharmacological properties compared to chlorine or methoxy substitutions, making it a candidate for further drug development.
Case Study 1: Antipsychotic Efficacy
A study investigating the antipsychotic properties of various piperazine derivatives found that this compound demonstrated superior efficacy in reducing psychotic symptoms in animal models compared to traditional antipsychotics. This was attributed to its higher affinity for dopamine receptors, leading to better symptom management.
Case Study 2: Antidepressant Mechanisms
Another research effort focused on the antidepressant effects of this compound. The study revealed that treatment with this compound resulted in significant reductions in depressive behaviors in rodent models. The mechanism was linked to increased neurogenesis and enhanced synaptic plasticity, suggesting potential for clinical applications in depression therapy.
Properties
IUPAC Name |
(3-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBDMKCDLYCUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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